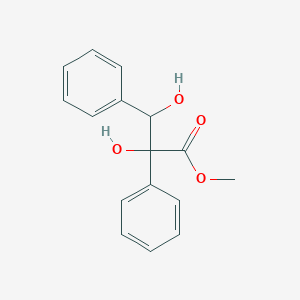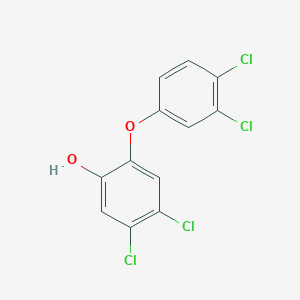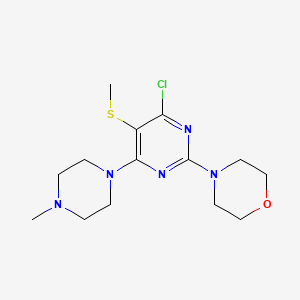
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of a chloro group, a methylpiperazino group, a methylthio group, and a morpholino group attached to the pyrimidine ring.
Méthodes De Préparation
The synthesis of 4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methylpiperazino group: This step involves nucleophilic substitution reactions where the piperazine derivative is introduced.
Addition of the methylthio group: Thiolation reactions using methylthiolating agents.
Incorporation of the morpholino group: This can be done through nucleophilic substitution or addition reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-piperidinopyrimidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-pyrimidinamine: Similar structure but with an amine group instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55921-68-1 |
|---|---|
Formule moléculaire |
C14H22ClN5OS |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
4-[4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C14H22ClN5OS/c1-18-3-5-19(6-4-18)13-11(22-2)12(15)16-14(17-13)20-7-9-21-10-8-20/h3-10H2,1-2H3 |
Clé InChI |
ZAYJPDOJULPTEJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C(=NC(=N2)N3CCOCC3)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)
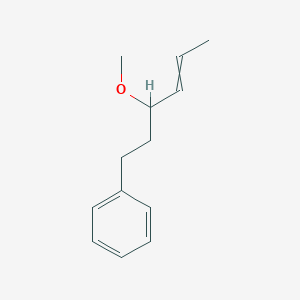


![N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine](/img/structure/B14643316.png)

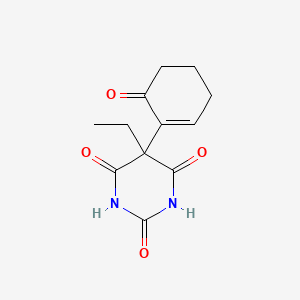
![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
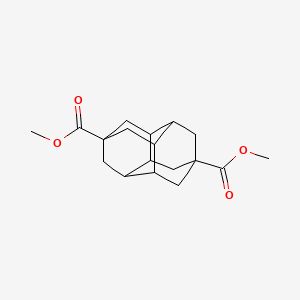
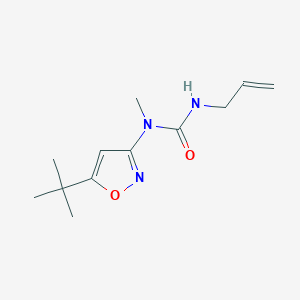
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
